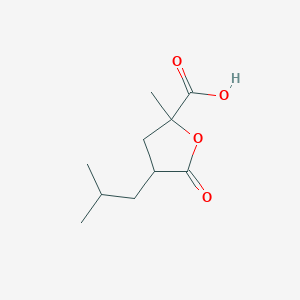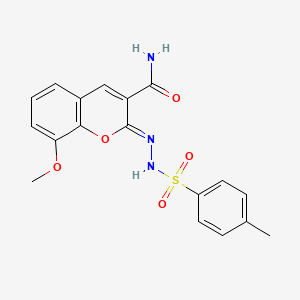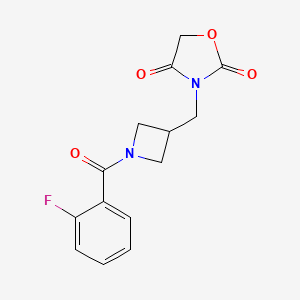![molecular formula C19H18BrNO3 B2496746 N-[1-(1-benzofuran-2-il)propan-2-il]-2-bromo-5-metoxibenzamida CAS No. 2034305-05-8](/img/structure/B2496746.png)
N-[1-(1-benzofuran-2-il)propan-2-il]-2-bromo-5-metoxibenzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-bromo-5-methoxybenzamide is a complex organic compound that belongs to the class of benzofuran derivatives.
Aplicaciones Científicas De Investigación
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-bromo-5-methoxybenzamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mecanismo De Acción
Target of Action
They have demonstrated promising cytotoxic properties against various cancer cell lines, such as leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer .
Mode of Action
For instance, some benzofuran derivatives have been found to have significant cell growth inhibitory effects .
Biochemical Pathways
For instance, some benzofuran derivatives have been found to inhibit tumor growth, possibly through interaction with major signaling pathways of non-small cell lung cancer (NSCLC) such as MAPK and Akt/mTOR .
Result of Action
The compound has been shown to exhibit promising cytotoxic properties against various cancer cell lines . For instance, it has been found to have significant cell growth inhibitory effects . In addition, it has been shown to inhibit tumor growth, possibly through interaction with major signaling pathways of NSCLC such as MAPK and Akt/mTOR .
Análisis Bioquímico
Biochemical Properties
The compound N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-bromo-5-methoxybenzamide is known to interact with monoamine transporters and 5-HT receptors
Cellular Effects
It is known that similar compounds can cause significant health risks, such as causing anxiety, sinus tachycardia, hypertension, and QT prolongation
Molecular Mechanism
Métodos De Preparación
The synthesis of N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-bromo-5-methoxybenzamide typically involves multiple steps, including the formation of the benzofuran ring and subsequent functionalization. One common method for synthesizing benzofuran derivatives involves the cyclization of o-hydroxyacetophenones under basic conditions Industrial production methods may involve microwave-assisted synthesis to enhance reaction efficiency and yield .
Análisis De Reacciones Químicas
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-bromo-5-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Comparación Con Compuestos Similares
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-bromo-5-methoxybenzamide can be compared with other benzofuran derivatives, such as:
1-(1-benzofuran-6-yl)-N-Methylpropan-2-amine: This compound is an analog of 6-APB and shares a similar benzofuran ring structure.
2-(2-aminopropyl)benzofuran: Another benzofuran derivative with potential biological activities
Propiedades
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-bromo-5-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO3/c1-12(9-15-10-13-5-3-4-6-18(13)24-15)21-19(22)16-11-14(23-2)7-8-17(16)20/h3-8,10-12H,9H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSDXVARSBYISS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NC(=O)C3=C(C=CC(=C3)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B2496663.png)


![2-(2,4-dichlorophenoxy)-N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B2496668.png)

![1-(Chloromethyl)-3-(2-methylpropyl)bicyclo[1.1.1]pentane](/img/structure/B2496670.png)
![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide](/img/structure/B2496672.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisonicotinamide](/img/structure/B2496676.png)


![N-(1,3-benzothiazol-2-yl)-N'-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2496683.png)

![1-methyl-8-phenethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/new.no-structure.jpg)
